molecular formula C23H24N6 B5760489 5-Methyl-3-(4-methylphenyl)-7-(4-pyridin-2-ylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine

5-Methyl-3-(4-methylphenyl)-7-(4-pyridin-2-ylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B5760489
M. Wt: 384.5 g/mol
InChI Key: MJLAJBVRNVZITG-UHFFFAOYSA-N
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Description

5-Methyl-3-(4-methylphenyl)-7-(4-pyridin-2-ylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrazolo[1,5-a]pyrimidine core, which is known for its biological activity and versatility in chemical synthesis.

Biochemical Analysis

Biochemical Properties

The compound 5-methyl-3-(4-methylphenyl)-7-[4-(2-pyridinyl)-1-piperazinyl]pyrazolo[1,5-a]pyrimidine plays a role in biochemical reactions, particularly as a selective inhibitor of protein kinase C (PKC) . It interacts with enzymes and proteins, potentially influencing their function and activity. The nature of these interactions is complex and may involve binding to active sites or allosteric sites of enzymes and proteins .

Cellular Effects

5-methyl-3-(4-methylphenyl)-7-[4-(2-pyridinyl)-1-piperazinyl]pyrazolo[1,5-a]pyrimidine can have various effects on cells and cellular processes. It may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-methyl-3-(4-methylphenyl)-7-[4-(2-pyridinyl)-1-piperazinyl]pyrazolo[1,5-a]pyrimidine may change over time. This could include changes in the compound’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of 5-methyl-3-(4-methylphenyl)-7-[4-(2-pyridinyl)-1-piperazinyl]pyrazolo[1,5-a]pyrimidine can vary with different dosages in animal models. Studies may observe threshold effects, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

5-methyl-3-(4-methylphenyl)-7-[4-(2-pyridinyl)-1-piperazinyl]pyrazolo[1,5-a]pyrimidine may be involved in various metabolic pathways. It may interact with enzymes or cofactors, and could potentially affect metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of 5-methyl-3-(4-methylphenyl)-7-[4-(2-pyridinyl)-1-piperazinyl]pyrazolo[1,5-a]pyrimidine within cells and tissues is a complex process. It may interact with transporters or binding proteins, and could have effects on its localization or accumulation .

Subcellular Localization

It could potentially be directed to specific compartments or organelles by targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-3-(4-methylphenyl)-7-(4-pyridin-2-ylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and the development of greener reaction conditions .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-3-(4-methylphenyl)-7-(4-pyridin-2-ylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the pyrazolo[1,5-a]pyrimidine core .

Scientific Research Applications

5-Methyl-3-(4-methylphenyl)-7-(4-pyridin-2-ylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-Methyl-3-(4-methylphenyl)-7-(4-pyridin-2-ylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine apart is its unique combination of functional groups and the pyrazolo[1,5-a]pyrimidine core, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

5-methyl-3-(4-methylphenyl)-7-(4-pyridin-2-ylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N6/c1-17-6-8-19(9-7-17)20-16-25-29-22(15-18(2)26-23(20)29)28-13-11-27(12-14-28)21-5-3-4-10-24-21/h3-10,15-16H,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJLAJBVRNVZITG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C3N=C(C=C(N3N=C2)N4CCN(CC4)C5=CC=CC=N5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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